

commercial availability of 5-chloro-3-methyl-1H-indole for research

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Compound of Interest

Compound Name: 5-chloro-3-methyl-1H-indole

Cat. No.: B1588964

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An In-depth Technical Guide to the Commercial Availability and Application of **5-chloro-3-methyl-1H-indole**

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Introduction: The Significance of the 5-chloro-3-methyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.^{[1][2]} Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities.^{[1][3]} **5-chloro-3-methyl-1H-indole** (CAS No. 71095-42-6) is a key heterocyclic building block, valued for its utility in the synthesis of more complex, biologically active molecules.^[4] Its structural features make it a versatile starting material for developing novel compounds with therapeutic potential, particularly in the realm of oncology and virology.^{[3][5]} This guide provides a comprehensive overview of its commercial availability, safe handling, synthesis, characterization, and applications for researchers and drug development professionals.

Part 1: Commercial Sourcing and Availability

Acquiring high-quality starting materials is the foundational step for any successful research campaign. **5-chloro-3-methyl-1H-indole** is commercially available from several major chemical suppliers. However, purity, available quantities, and pricing can vary. It is crucial for

researchers to consider the grade of the compound required for their specific application. For instance, some suppliers offer this product on an "AldrichCPR" (Custom Packed and Ready-to-use) basis, which implies it is intended for early discovery research, and the buyer assumes responsibility for confirming identity and purity.^[6]

Supplier	Product Name	CAS Number	Purity/Grade	Example Quantity	Link
Sigma-Aldrich (Merck)	5-Chloro-3-methyl-1H-indole	71095-42-6	AldrichCPR	1 g	--INVALID-LINK--

Note: Pricing and availability are subject to change. Researchers are advised to consult the supplier's website for the most current information. A user account may be required to view pricing.

Part 2: Physicochemical Properties and Safe Handling

Understanding the chemical properties and hazards of a compound is paramount for laboratory safety and experimental success.

Physicochemical Data

Property	Value	Reference
CAS Number	71095-42-6	^[6]
Molecular Formula	C ₉ H ₈ ClN	^[6]
Molecular Weight	165.62 g/mol	
Appearance	Solid / White Solid	^[6] ^[7]
Melting Point	111-113 °C	^[7]
SMILES String	<chem>ClC1=CC2=C(C=C1)NC=C2C</chem>	^[6]
InChI Key	MWEBJGCQVFUVQL-UHFFFAOYSA-N	^[6]

GHS Hazard Information and Safety Protocols

Based on data for the compound and structurally similar molecules, **5-chloro-3-methyl-1H-indole** is classified with the following hazards. A thorough risk assessment should be performed before handling.[\[8\]](#)

- Pictogram: GHS07 (Exclamation Mark)[\[6\]](#)
- Signal Word: Warning[\[6\]](#)[\[9\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[6\]](#)
 - H315: Causes skin irritation.[\[8\]](#)[\[9\]](#)
 - H319: Causes serious eye irritation.[\[8\]](#)[\[9\]](#)
 - H335: May cause respiratory irritation.[\[8\]](#)[\[9\]](#)

Recommended Handling and PPE Protocol

A self-validating safety system involves consistent adherence to established protocols to minimize exposure and risk.

- Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[10\]](#)
 - Skin Protection: Wear a full-sleeved lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[\[10\]](#)
 - Respiratory Protection: If dust is generated and engineering controls are insufficient, use an appropriate particulate respirator.[\[10\]](#)

- Safe Handling Practices: Avoid direct contact and dust formation.^[10] Wash hands thoroughly after handling.^[8] Do not eat, drink, or smoke in the laboratory.^[8]
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place.^[9]^[11]
- First-Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.^[9]^[11]
 - In Case of Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.^[11]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.^[9]^[11]
 - If Swallowed: Rinse mouth and consult a physician.

Part 3: Synthesis and Analytical Characterization

For applications requiring larger quantities or specific analogs, in-house synthesis may be a viable option. The Fischer indole synthesis is the most prevalent and versatile method for preparing this and other substituted indoles.^[12]

Fischer Indole Synthesis: A Step-by-Step Protocol

This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of 4-chlorophenylhydrazine and 2-pentanone.^[12] The choice of an acid catalyst is critical as it significantly impacts reaction rate and yield.^[12]

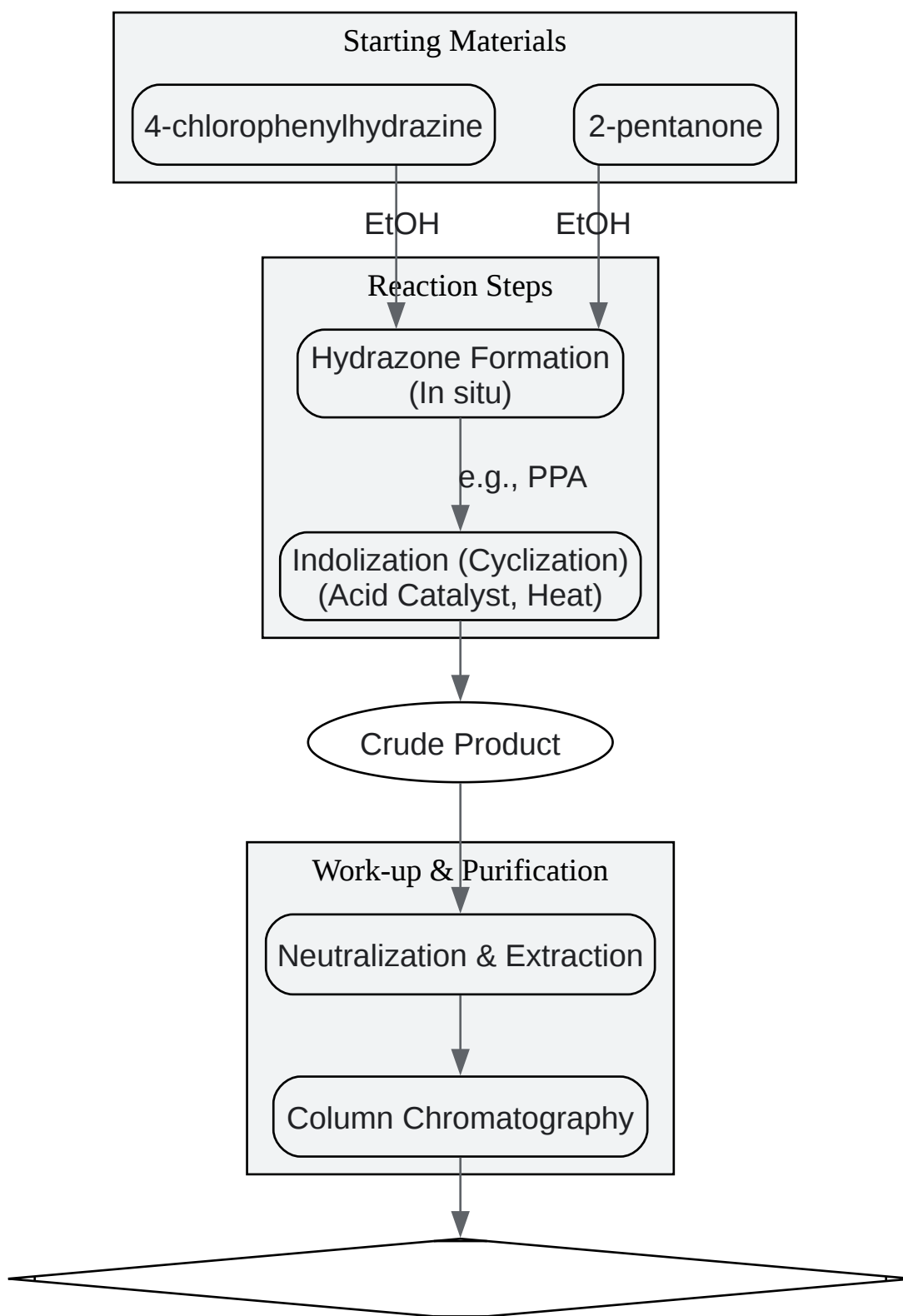
Materials:

- 4-chlorophenylhydrazine hydrochloride
- 2-pentanone
- Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)^[12]

- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Protocol:

- **Hydrazone Formation:** In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol.
- **Ketone Addition:** Add 2-pentanone (1.1 equivalents) dropwise to the solution while stirring. [\[12\]](#)
- **Indolization (Cyclization):** Add the acid catalyst to the mixture. Heat the reaction to reflux for several hours. The choice of temperature and time depends on the catalyst used. [\[12\]](#)[\[13\]](#)
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials. [\[13\]](#)
- **Work-up:** Once complete, cool the mixture to room temperature and pour it into ice water. [\[13\]](#) Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. [\[12\]](#)
- **Extraction:** Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate (3x). [\[12\]](#)[\[13\]](#)
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. [\[12\]](#)
- **Purification:** Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield pure **5-chloro-3-methyl-1H-indole**. [\[12\]](#)[\[13\]](#)



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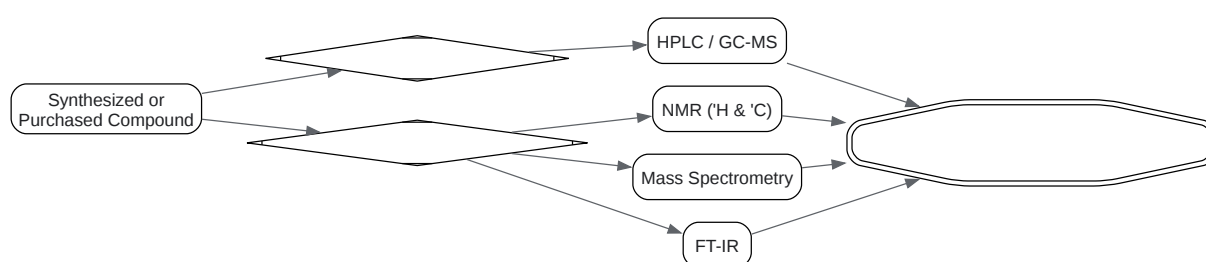
Workflow for the Fischer Indole Synthesis.

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are critical for ensuring the reliability of experimental data. A multi-faceted analytical approach is essential.[14]

Recommended Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Elucidates the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.[14]
The ^1H NMR spectrum is expected to show distinct signals for the aromatic, NH, and methyl protons.[13]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.[13][14]
- High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound and is used for quantitative analysis.[14]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.[13][14]



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General workflow for analytical characterization.

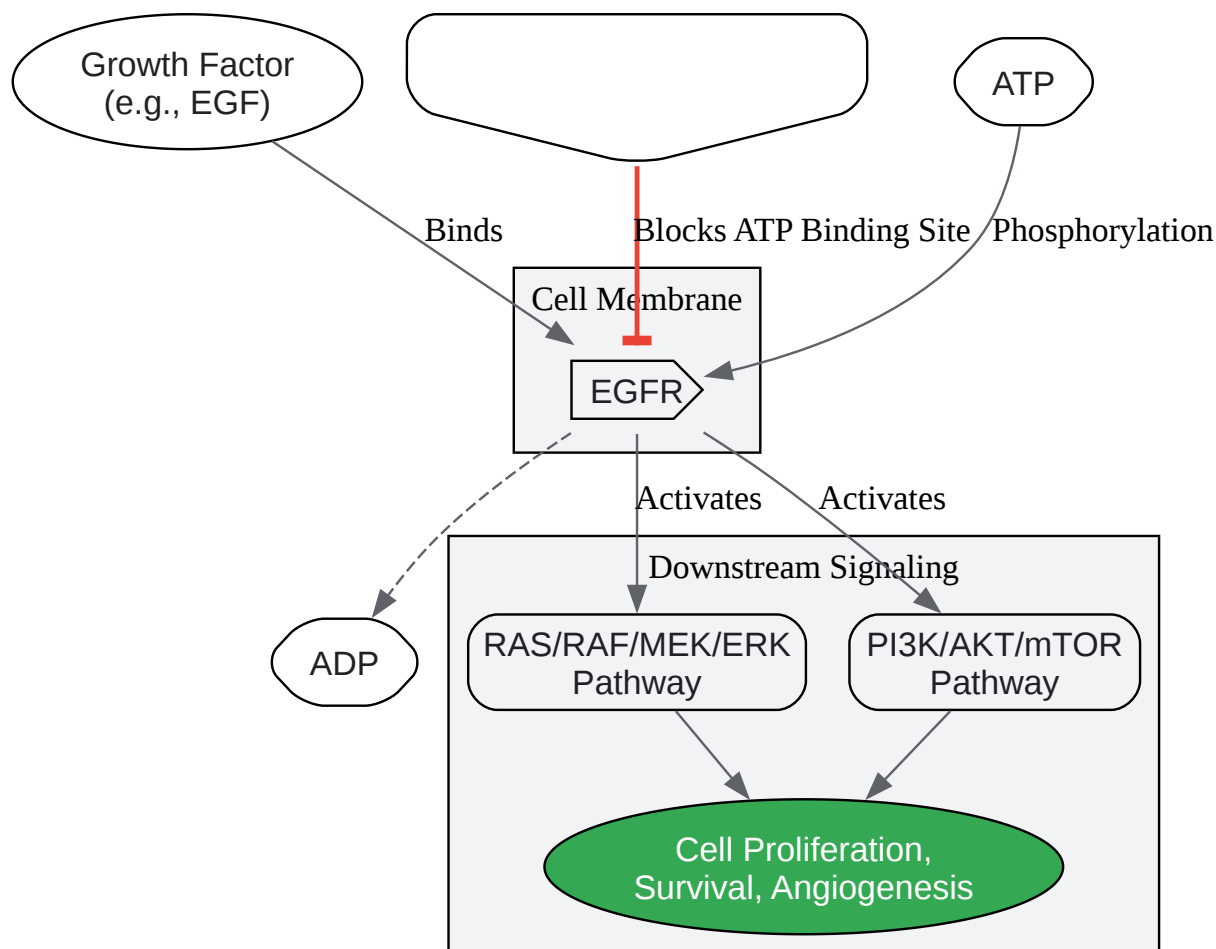
Part 4: Research Applications in Drug Discovery

The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.^{[1][5]} Its derivatives have shown significant potential in modulating key biological targets, leading to promising activities in oncology, neuroscience, and infectious diseases.^[5]

Role as a Kinase Inhibitor Scaffold

A significant body of research has focused on developing 5-chloro-indole derivatives as potent anticancer agents.^[5] These compounds often function as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.^{[2][3][5]}

Mechanism of Action: Many indole-based compounds act as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of the receptor, preventing the phosphorylation and subsequent activation of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.^[3] A recent study highlighted new 5-chloro-indole-2-carboxamides as potent inhibitors of both wild-type and mutant EGFR (EGFRT790M), demonstrating the scaffold's potential to overcome drug resistance.^[15]



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Simplified EGFR signaling and inhibition point.

Versatile Building Block in Synthesis

Beyond direct biological activity, **5-chloro-3-methyl-1H-indole** and its derivatives are widely used as intermediates in synthetic organic chemistry.[4] Functionalization at various positions on the indole ring (such as the N1-H or C2 position) allows for the construction of diverse molecular libraries, which are then screened for a wide range of pharmacological activities.[3] [16]

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